molecular formula C34H38N2O10S4 B12685072 O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate) CAS No. 85006-27-5

O,O'-Dibenzyl-L-cystine bis(toluene-4-sulphonate)

Cat. No.: B12685072
CAS No.: 85006-27-5
M. Wt: 762.9 g/mol
InChI Key: YSVCJYGZLPKYLB-YTJYTORNSA-N
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Description

O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) is a complex organic compound with a unique structure that includes multiple functional groups. It contains 88 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) involves several steps, including the formation of ester and amine groups, as well as the incorporation of sulfonic acid groups. The specific synthetic routes and reaction conditions are detailed in various chemical databases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

O,O’-DIBENZYL-L-CYSTINE BIS(TOLUENE-4-SULFONATE) can be compared with other similar compounds, such as other cystine derivatives and sulfonate esters. Its unique structure and functional groups give it distinct properties and applications. Similar compounds include O,O’-dibenzyl-L-cystine and other sulfonate esters .

Properties

CAS No.

85006-27-5

Molecular Formula

C34H38N2O10S4

Molecular Weight

762.9 g/mol

IUPAC Name

3-[(2R)-3-[[2-amino-3-(1-benzyl-2-methyl-5-sulfocyclohexa-2,4-dien-1-yl)oxy-3-oxopropyl]disulfanyl]-2-(benzylamino)propanoyl]oxy-4-methylbenzenesulfonic acid

InChI

InChI=1S/C34H38N2O10S4/c1-23-13-15-27(49(39,40)41)17-31(23)45-33(38)30(36-20-26-11-7-4-8-12-26)22-48-47-21-29(35)32(37)46-34(18-25-9-5-3-6-10-25)19-28(50(42,43)44)16-14-24(34)2/h3-17,29-30,36H,18-22,35H2,1-2H3,(H,39,40,41)(H,42,43,44)/t29?,30-,34?/m0/s1

InChI Key

YSVCJYGZLPKYLB-YTJYTORNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)OC(=O)[C@H](CSSCC(C(=O)OC2(CC(=CC=C2C)S(=O)(=O)O)CC3=CC=CC=C3)N)NCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)OC(=O)C(CSSCC(C(=O)OC2(CC(=CC=C2C)S(=O)(=O)O)CC3=CC=CC=C3)N)NCC4=CC=CC=C4

Origin of Product

United States

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